REACTION_CXSMILES
|
CN1C2C(=CC3CCC(=O)C=3C=2)CC1=O.[C:16]1([N:22]2[C:30]3[C:25](=[CH:26][C:27]4[CH2:33][CH2:32][C:31](=[O:34])[C:28]=4[CH:29]=3)[CH2:24][C:23]2=[O:35])C=CC=C[CH:17]=1.C(N1C2C(=CC3CCC(=O)C=3C=2)CC1=O)CC.C(N1C2C(=CC3CCC(=O)C=3C=2)CC1=O)(C)C>>[CH2:16]([N:22]1[C:30]2[C:25](=[CH:26][C:27]3[CH2:33][CH2:32][C:31](=[O:34])[C:28]=3[CH:29]=2)[CH2:24][C:23]1=[O:35])[CH3:17]
|
Name
|
1-substituted-5-hydroxyoxindole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1-methyl-2,7-dioxo-2,3,5,6-tetrahydro-7H-cyclopenta[f]indole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(CC2=CC3=C(C=C12)C(CC3)=O)=O
|
Name
|
1-phenyl-2,7-dioxo-2,3,5,6-tetrahydro-7H-cyclopenta[f]indole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N1C(CC2=CC3=C(C=C12)C(CC3)=O)=O
|
Name
|
1-n-propyl-2,7-dioxo-2,3,5,6-tetrahydro-7H-cyclopenta[f]indole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)N1C(CC2=CC3=C(C=C12)C(CC3)=O)=O
|
Name
|
1-i-propyl-2,7-dioxo-2,3,5,6-tetrahydro-7H-cyclopenta[f]indole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N1C(CC2=CC3=C(C=C12)C(CC3)=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are prepared
|
Name
|
|
Type
|
|
Smiles
|
C(C)N1C(CC2=CC3=C(C=C12)C(CC3)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |